molecular formula C15H15F3O5S B14117199 Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester

Cat. No.: B14117199
M. Wt: 364.3 g/mol
InChI Key: UOVZZCSPLLVOIU-XCVCLJGOSA-N
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Description

This compound is a trifluoromethanesulfonic acid ester featuring a benzoxecin backbone with a (5E)-configured tetrahydro ring system, a methyl substituent at position 5, and a 2-oxo group. Its molecular formula is C₁₆H₁₅F₃O₅S, with a molecular weight of 376.35 g/mol . The stereochemistry (5E) and the benzoxecin scaffold may confer unique steric and electronic properties, influencing its reactivity and applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C15H15F3O5S

Molecular Weight

364.3 g/mol

IUPAC Name

[(5E)-5-methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl] trifluoromethanesulfonate

InChI

InChI=1S/C15H15F3O5S/c1-10-3-2-4-11-9-12(23-24(20,21)15(16,17)18)6-7-13(11)22-14(19)8-5-10/h3,6-7,9H,2,4-5,8H2,1H3/b10-3+

InChI Key

UOVZZCSPLLVOIU-XCVCLJGOSA-N

Isomeric SMILES

C/C/1=C\CCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Triflic anhydride (CF₃SO₂)₂O serves as a potent triflating agent for alcohols. The benzoxecin alcohol intermediate reacts with triflic anhydride in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere, typically at 0–25°C, to yield the target ester. A stoichiometric base such as pyridine or triethylamine neutralizes the liberated triflic acid, driving the reaction to completion.

Example Protocol :

  • Dissolve (5E)-3,4,7,8-tetrahydro-5-methyl-2-oxo-2H-1-benzoxecin-10-ol (1.0 equiv) in dry THF.
  • Add triflic anhydride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.5 equiv).
  • Stir for 12 h at room temperature, then quench with ice water.
  • Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

This method, adapted from mixed anhydride syntheses, achieves yields of 70–85% but requires rigorous exclusion of moisture to prevent hydrolysis of the triflate ester.

Mixed Anhydride-Mediated Triflation

Synthesis of Isobutyryl Triflate Intermediate

A mixed anhydride approach circumvents the direct use of triflic anhydride. Triflic acid reacts with dimethylketene to form isobutyryl triflate (CF₃SO₂-O-CO-iPr), which undergoes disproportionation via reactive distillation to yield triflic anhydride and isobutyric anhydride. The benzoxecin alcohol reacts selectively with the mixed anhydride at 40–60°C, facilitated by catalytic DMAP (4-dimethylaminopyridine).

Advantages :

  • Avoids handling hygroscopic triflic anhydride directly.
  • Higher selectivity due to milder reaction conditions.

Limitations :

  • Requires additional steps to generate the mixed anhydride.
  • Yields (60–75%) are marginally lower than direct methods.

Alkylation with Methyl Triflate

Transesterification Strategy

Methyl triflate (CF₃SO₂OCH₃), synthesized via triflic anhydride and dimethyl carbonate, acts as an alkylating agent. The benzoxecin alcohol displaces the methyl group in a nucleophilic substitution, forming the triflate ester. This reaction proceeds in acetonitrile or DMF at 50–80°C, with potassium carbonate as a base.

Optimization Insights :

  • Excess methyl triflate (2.0 equiv) ensures complete conversion.
  • Residual water must be <50 ppm to prevent competing hydrolysis.

Stepwise Synthesis from Benzoxecin Intermediates

Construction of the Benzoxecin Core

The benzoxecin scaffold is assembled via Heck cyclization or Diels-Alder reactions. For example, a diene and dienophile undergo [4+2] cycloaddition to form the oxecin ring, followed by oxidation to introduce the 2-oxo group.

Late-Stage Triflation

The 10-hydroxyl group is triflated using triflic anhydride or N-(triflyl)imidazole. In a patented protocol, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one intermediates are displaced by triflate anions under phase-transfer conditions (KOTf, TBAB, CH₂Cl₂/H₂O).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Challenges
Direct esterification 70–85 95–98 Moisture sensitivity
Mixed anhydride 60–75 90–95 Anhydride stability
Methyl triflate 65–80 92–97 Byproduct (CH₃OTf) removal
Stepwise synthesis 50–70 85–90 Multi-step complexity

Direct esterification offers the highest efficiency, while stepwise routes provide modularity for structural variants. Industrial scales favor mixed anhydrides for safety, despite marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often involves this compound.

    Industry: It is employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonic acid ester can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester

  • CAS No.: 1415612-34-8
  • Molecular Formula : C₁₆H₁₅F₃O₅S
  • Key Differences : The (4Z) configuration and a methylene group at position 3 alter ring strain and steric hindrance compared to the (5E) isomer. Predicted boiling point (467.2°C ) and density (1.40 g/cm³ ) are identical to the target compound, suggesting similar volatility and solubility .

Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-Methylene-2H-1-benzoxocin-8-yl ester

  • Molecular Formula : C₁₅H₁₇F₃O₄S
  • Key Differences : A dimethyl substituent at position 2 and a benzoxocin (8-membered ring) backbone reduce molecular weight (350.4 g/mol ) and likely increase hydrophobicity. The absence of a 2-oxo group may diminish hydrogen-bonding capacity .

Trifluoromethanesulfonic Acid 2-Bromoethyl Ester

  • CAS No.: 103935-47-3
  • Molecular Formula : C₃H₄BrF₃O₃S
  • Applications : Used as a precursor for radiopharmaceuticals (e.g., [¹⁸F]BFE). Its smaller size (257.03 g/mol ) and bromoethyl group enhance leaving-group ability in alkylation reactions .

Functional Analogues

Camphor-10-sulfonic Acid

  • Catalytic Performance : Requires 0.25 mmol loading for optimal sulfide-to-sulfoxide oxidation, similar to methanesulfonic acid. However, its bicyclic terpene backbone introduces chirality, enabling asymmetric catalysis .

Bicyclo[2.2.2]octenyl Triflate Derivatives

  • Example : Methanesulfonic acid, 1,1,1-trifluoro-, (1R,4R,8R)-4,6,6-trimethyl-5-oxo-8-phenylbicyclo[2.2.2]oct-2-en-2-yl ester
  • Features : The rigid bicyclic framework and phenyl group enhance thermal stability, making it suitable for high-temperature reactions .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features Applications
Target Compound: (5E)-Benzoxecin triflate ester Not Provided C₁₆H₁₅F₃O₅S 376.35 467.2 (Predicted) 1.40 (Predicted) 5E configuration, 2-oxo group, methyl substituent Organic synthesis, pharmaceuticals
(4Z)-Benzoxecin triflate ester 1415612-34-8 C₁₆H₁₅F₃O₅S 376.35 467.2 (Predicted) 1.40 (Predicted) 4Z configuration, 3-methylene group Stereoselective synthesis
Benzoxocin triflate ester with dimethyl/methylene groups Not Provided C₁₅H₁₇F₃O₄S 350.40 N/A N/A 2,2-Dimethyl, 4-methylene, 8-membered ring Hydrophobic reaction media
2-Bromoethyl triflate 103935-47-3 C₃H₄BrF₃O₃S 257.03 N/A N/A Bromoethyl leaving group Radiopharmaceutical precursors
Camphor-10-sulfonic acid 5872-08-2 C₁₀H₁₆O₄S 232.29 N/A N/A Chiral Brønsted acid catalyst Asymmetric oxidation catalysis

Research Findings and Implications

Stereochemical Impact : The (5E) configuration in the target compound likely reduces steric clash compared to (4Z) isomers, enhancing substrate accessibility in catalytic applications .

Triflate Reactivity : The triflate group’s superior leaving-group ability (vs. tosylates or mesylates) makes it valuable in Suzuki-Miyaura couplings or glycosylation reactions .

Catalytic Efficiency : While parent methanesulfonic acid is a strong Brønsted acid (pKa ~ -1.2), its esters are less acidic but retain utility as electrophiles or stabilizers in polar reaction environments .

Thermal Stability : Benzoxecin/benzoxocin backbones may improve thermal stability over aliphatic triflates, enabling use in high-temperature syntheses .

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-methyl-2-oxo-2H-1-benzoxecin-10-yl ester is a complex organic compound with unique structural characteristics that may influence its biological activity. This article provides a comprehensive overview of the biological properties of this compound based on available research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a methanesulfonic acid moiety, which contribute to its chemical reactivity. The bicyclic structure of the benzoxecin framework enhances its stability and potential applications in medicinal chemistry.

Property Details
Molecular Formula C13H14F3O4S
Molecular Weight 307.31 g/mol
Chemical Structure Bicyclic benzoxecin derivative
Functional Groups Trifluoromethyl, methanesulfonic acid

Pharmacological Potential

Research indicates that compounds similar to methanesulfonic acid derivatives exhibit significant pharmacological activities. For instance, the benzoxazine derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic effects. The presence of the trifluoromethyl group may enhance these properties by increasing lipophilicity and metabolic stability .

Toxicological Studies

Toxicological assessments have shown that methanesulfonic acid and its derivatives possess low toxicity profiles. In studies involving oral administration to rats, no adverse effects were observed at doses up to 1800 mg/kg/day . This suggests a favorable safety margin for potential therapeutic applications.

Synthesis and Application in Drug Development

A notable study described the synthesis of intermediates for eluxadoline, an orally active drug for treating diarrhea-predominant irritable bowel syndrome (IBS). Methanesulfonic acid was utilized as a catalyst in the synthesis process . The research highlighted the importance of methanesulfonic acid derivatives in developing effective treatments for gastrointestinal disorders.

Biodegradation Studies

Biodegradation studies indicate that methanesulfonic acid is readily biodegradable under aerobic conditions. This property is crucial for environmental safety and suggests that the compound does not accumulate in ecological systems .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) are critical for confirming molecular weight, stereochemistry, and functional groups. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–260 nm) is recommended, using a C18 column and gradient elution with acetonitrile/water. Differential scanning calorimetry (DSC) can validate melting point consistency (e.g., 115–117°C as reported in literature) .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : A fractional factorial design (FFD) can identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, trifluoromethanesulfonic acid derivatives often require anhydrous conditions and inert atmospheres to prevent hydrolysis. Reaction progress should be monitored via thin-layer chromatography (TLC) or in-situ FTIR to detect intermediates. Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using dichloromethane/hexane) enhances yield .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) should be conducted. The compound’s sensitivity to moisture and light necessitates storage in amber vials under nitrogen at –20°C. Degradation products can be tracked using LC-MS, with particular attention to ester hydrolysis or sulfonic acid formation .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the trifluoromethanesulfonyl (Tf) group in this compound during nucleophilic substitution reactions?

  • Methodological Answer : The Tf group acts as a superior leaving group due to its strong electron-withdrawing effects. Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers. Experimental validation via competitive reactions with varying nucleophiles (e.g., amines, thiols) under controlled pH and solvent polarity (e.g., DMF vs. THF) is advised. Isotopic labeling (e.g., ¹⁸O in the ester group) can track bond cleavage pathways .

Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) should be employed to predict binding affinities to enzymes or receptors. The (5E)-configuration and methyl group at C5 may sterically hinder interactions, while the benzoxecin ring’s planarity could enhance π-π stacking. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) using purified protein targets .

Q. What experimental strategies resolve contradictions in reported environmental persistence data for similar sulfonic acid esters?

  • Methodological Answer : Comparative degradation studies under simulated environmental conditions (aquatic: pH 5–9, UV exposure; soil: OECD 307 guidelines) are essential. Use LC-MS/MS to quantify transformation products (e.g., free sulfonic acids) and apply QSAR models to predict half-lives. Conflicting data may arise from matrix effects (e.g., organic matter in soil), requiring spiked recovery experiments and controls .

Q. How can researchers design in vitro toxicological assays to evaluate this compound’s endocrine-disrupting potential?

  • Methodological Answer : Use reporter gene assays (e.g., ERα/β or AR transactivation in HEK293 cells) to assess receptor modulation. Combine with high-content screening (HCS) for cytotoxicity (LDH release, mitochondrial membrane potential). For mechanistic clarity, employ RNA-seq to identify dysregulated pathways (e.g., steroidogenesis). Dose-response curves should span 0.1–100 µM, accounting for plasma protein binding effects .

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